(2S,4S)-4-[(6-Bromo-2-naphthyl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Description
(2S,4S)-4-[(6-Bromo-2-naphthyl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative featuring a bromonaphthyloxy substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₂₀H₂₂BrNO₅, with a molecular weight of 436.30 g/mol . The compound’s stereochemistry (2S,4S) and bulky aromatic substituent make it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptide mimetics. The bromine atom on the naphthyl group enhances electrophilic reactivity, enabling cross-coupling reactions in further derivatization .
Properties
IUPAC Name |
(2S,4S)-4-(6-bromonaphthalen-2-yl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO5/c1-20(2,3)27-19(25)22-11-16(10-17(22)18(23)24)26-15-7-5-12-8-14(21)6-4-13(12)9-15/h4-9,16-17H,10-11H2,1-3H3,(H,23,24)/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAOABLIRYOJQI-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC3=C(C=C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC3=C(C=C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4S)-4-[(6-Bromo-2-naphthyl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHBrNO and a molecular weight of 356.21 g/mol. Its structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 6-bromo-2-naphthyl ether moiety, which may influence its biological activity.
Biological Activity
-
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives containing naphthalene rings have been shown to possess activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .Compound MIC (µM) Target Bacteria This compound TBD S. aureus Related Naphthalene Derivative 15.8 MRSA Related Naphthalene Derivative 31.6 S. epidermidis -
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of various enzymes. Notably, it has shown promise as a plasma kallikrein inhibitor, which is relevant in the context of treating conditions such as hereditary angioedema . The inhibition of plasma kallikrein can lead to reduced bradykinin levels, thus alleviating symptoms associated with excessive bradykinin production. -
CETP Inhibition
Additionally, tetrahydroquinoline derivatives, including compounds structurally related to this compound, have been reported to exhibit cholesteryl ester transfer protein (CETP) inhibitory activity. This property is significant for cardiovascular health as CETP plays a role in lipid metabolism .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of various naphthalene derivatives demonstrated that introducing specific substituents could enhance antibacterial activity against resistant strains like MRSA. Compounds with similar structural motifs to this compound were synthesized and tested, showing promising results in inhibiting bacterial growth .
Case Study 2: Enzyme Inhibition
Another investigation into plasma kallikrein inhibitors highlighted the efficacy of certain derivatives in reducing bradykinin levels in vitro. These findings suggest that this compound could be developed further for therapeutic applications targeting angioedema .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities, including the Boc-protected pyrrolidine core, but differ in substituents, stereochemistry, and functional groups. These differences significantly influence their physicochemical properties, reactivity, and applications.
Substituent Variations on the Aromatic Ring
Variations in Core Structure and Stereochemistry
Functional Group Modifications
Key Research Findings
Stereochemical Impact : The (2S,4S) configuration in the target compound confers higher enzymatic stability compared to (2R,4R) analogs, as observed in protease inhibition assays .
Bromine Reactivity : The 6-bromo-2-naphthyloxy group undergoes efficient Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling diversification into bioactive derivatives .
Safety Profile : Compounds with aromatic bromine (e.g., the target molecule) exhibit lower acute toxicity (oral LD₅₀ >2000 mg/kg in rodents) compared to aliphatic bromine derivatives, which show neurotoxic effects .
Solubility Trends : Fluorinated analogs (e.g., 4-fluoro derivative) demonstrate 3-fold higher aqueous solubility (2.1 mg/mL) than brominated analogs (0.7 mg/mL), critical for formulation .
Q & A
Basic: What are the foundational synthesis routes for this compound?
Answer:
The compound is synthesized via a multi-step process starting with L-proline as the chiral backbone. Key steps include:
Pyrolidine ring formation from L-proline.
Boc protection using tert-butyl chloroformate to stabilize the amine group during subsequent reactions .
Phenoxy group introduction via nucleophilic substitution with 6-bromo-2-naphthol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
For reproducibility, use continuous flow reactors to optimize large-scale production and minimize side reactions .
Advanced: How can enantiomeric purity be maintained during derivatization?
Answer:
The (2S,4S) stereochemistry is critical for biological activity. To preserve it:
- Use chiral catalysts (e.g., BINOL-based systems) during alkylation or oxidation steps.
- Employ low-temperature conditions (<0°C) for reactions involving sensitive intermediates (e.g., sulfanyl or halogenation) .
- Monitor purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and confirm retention times against authentic standards .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Core methods include:
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., naphthyloxy substitution at C4) and Boc-group integrity.
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular weight verification .
- Melting point analysis : Compare observed values (e.g., 270–290°C) to literature data to assess crystallinity .
Advanced: How to resolve conflicting bioactivity data in neuroprotection studies?
Answer:
Discrepancies may arise from:
- Solubility variations : Use DMSO-d6 for in vitro assays but confirm vehicle toxicity controls.
- Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify degradation pathways .
- Epimerization : Test stereochemical integrity post-incubation via circular dichroism (CD) spectroscopy .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent Boc-group hydrolysis .
Advanced: How to design a structure-activity relationship (SAR) study for naphthyloxy analogs?
Answer:
Modify substituents : Synthesize derivatives with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups at the naphthyloxy position .
Assay selection : Use HEK-293 cells transfected with neuroprotective targets (e.g., Nrf2/ARE pathways) to quantify EC₅₀ values .
Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate steric/electronic properties with activity .
Basic: What are the documented biological activities of this compound?
Answer:
Reported activities include:
- Antimicrobial : MIC = 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Neuroprotective : Reduces ROS in neuronal cells by 40–60% at 10 µM .
- Anti-inflammatory : Inhibits COX-2 by 70% at 50 µM in LPS-stimulated macrophages .
Advanced: How to mitigate degradation during long-term storage?
Answer:
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to stabilize the Boc group.
- Quality checks : Perform monthly HPLC analyses to detect hydrolyzed byproducts (e.g., free amine or carboxylic acid) .
- Container selection : Use glass vials with PTFE-lined caps to prevent adsorption .
Basic: What solvents are compatible for recrystallization?
Answer:
- Polar aprotic solvents : DMF or DMSO for high-temperature dissolution.
- Anti-solvents : Add hexane or EtOAc dropwise to induce crystallization .
- Yield optimization : Slow cooling (1°C/min) improves crystal size and purity (>98% by HPLC) .
Advanced: How to troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions?
Answer:
Low yields (<30%) may result from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
